

Spectroscopic Profile of 2-Propylpyridine: A Technical Guide

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Compound of Interest		
Compound Name:	2-Propylpyridine	
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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Propylpyridine** (CAS No. 622-39-9), a heterocyclic compound relevant in chemical synthesis and as a flavoring agent. The document, intended for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule.

Summary of Spectroscopic Data

The structural elucidation of **2-Propylpyridine** is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.525	d	1H	H-6 (Pyridine ring)
7.577	td	1H	H-4 (Pyridine ring)
7.136	d	1H	H-3 (Pyridine ring)
7.088	t	1H	H-5 (Pyridine ring)
2.764	t	2H	α-CH2 (Propyl group)
1.759	sext	2H	β-CH ₂ (Propyl group)
0.970	t	3Н	γ-CH₃ (Propyl group)

¹³C NMR

While a complete quantitative dataset is not readily available in public literature, the Spectral Database for Organic Compounds (SDBS) provides the ¹³C NMR spectrum for **2- Propylpyridine** which can be accessed for detailed analysis.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Propylpyridine** exhibits characteristic absorption bands corresponding to its aromatic and aliphatic components. A comprehensive peak list with intensities and assignments can be found in the Spectral Database for Organic Compounds (SDBS). Key absorptions are expected in the following regions:

- ~3050 cm⁻¹: C-H stretching (aromatic)
- 2960-2850 cm⁻¹: C-H stretching (aliphatic)
- ~1600-1450 cm⁻¹: C=C and C=N stretching (pyridine ring)
- ~1465 cm⁻¹: CH₂ bending
- ~1380 cm⁻¹: CH₃ bending



• ~750 cm⁻¹: C-H out-of-plane bending (aromatic)

Mass Spectrometry (MS)

Electron Ionization (EI-MS)

m/z	Relative Intensity (%)	Assignment
121	3.0	[M] ⁺ (Molecular Ion)
120	12.4	[M-H]+
106	27.2	[M-CH₃] ⁺
93	100.0	[M-C ₂ H ₄] ⁺ (Base Peak)
92	7.6	
79	8.7	_
78	7.3	_
65	7.9	_

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument parameters may vary and should be optimized for the specific equipment used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of 2-Propylpyridine in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.



- Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
- Process the data using an appropriate software (e.g., MestReNova, TopSpin) with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
 - Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

ATR-IR Spectroscopy

- Sample Preparation: Place a small drop of neat 2-Propylpyridine directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - \circ Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

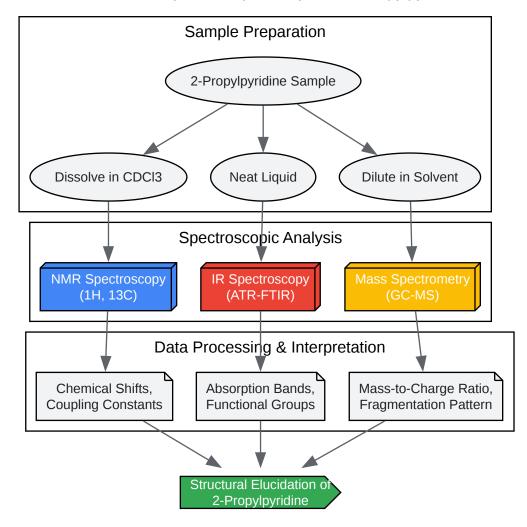


- Sample Preparation: Prepare a dilute solution of 2-Propylpyridine in a volatile organic solvent (e.g., dichloromethane or hexane).
- Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
- · GC Conditions:
 - o Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Injector Temperature: Typically 250 °C.
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 200.
 - Ion Source Temperature: Typically 230 °C.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **2-Propylpyridine**.





Workflow for Spectroscopic Analysis of 2-Propylpyridine

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Caption: A flowchart illustrating the process of spectroscopic analysis for **2-Propylpyridine**.

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